4-(4-Nitrophenyl)oxazole

Description

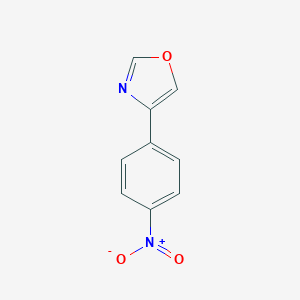

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-14-6-10-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSISQMFQWBGLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561723 | |

| Record name | 4-(4-Nitrophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13382-61-1 | |

| Record name | 4-(4-Nitrophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Nitrophenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole derivatives are a prominent class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. The oxazole ring is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The diverse pharmacological activities associated with oxazole derivatives include antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. This technical guide focuses on 4-(4-Nitrophenyl)oxazole, providing a comprehensive overview of its chemical properties, synthesis, and potential for biological evaluation. While specific biological activity data for this particular compound is limited in publicly available literature, this guide will leverage data from closely related analogs to provide a thorough understanding of its potential applications and the methodologies for its study.

Core Properties of this compound

CAS Number: 13382-61-1

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below for easy reference. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂O₃ | [1][2] |

| Molecular Weight | 190.16 g/mol | [1][2] |

| Melting Point | 186-188 °C | |

| Boiling Point | 352.6 ± 17.0 °C at 760 mmHg | |

| Density | 1.333 ± 0.06 g/cm³ | |

| Flash Point | 167.0 °C | |

| Solubility | Soluble in polar organic solvents like chloroform, dichloromethane, and ethanol. Low solubility in water. | |

| Appearance | Yellow to orange solid |

Safety Information

Synthesis of a Structurally Related Analog: 4-(4-Nitrophenyl)oxazol-2-amine

Although a specific detailed protocol for the synthesis of this compound was not found in the reviewed literature, a well-documented procedure for the synthesis of the closely related and biologically relevant analog, 4-(4-nitrophenyl)oxazol-2-amine, is available. This synthesis can be achieved via both conventional thermal methods and ultrasound-assisted methods, with the latter offering significantly higher yields and shorter reaction times.[3]

Experimental Protocol: Ultrasound-Assisted Synthesis of 4-(4-Nitrophenyl)oxazol-2-amine[3]

This protocol describes an efficient and environmentally friendly method for synthesizing 4-(4-nitrophenyl)oxazol-2-amine using a deep eutectic solvent (DES) as the reaction medium.

Materials:

-

2-Bromo-1-(4-nitrophenyl)ethan-1-one (p-nitrophenacyl bromide)

-

Urea

-

Deep Eutectic Solvent (DES) - prepared by mixing choline chloride and urea in a 1:2 molar ratio and heating at 80 °C until a clear liquid is formed.

-

Ethyl acetate

-

Water

Equipment:

-

High-intensity ultrasonic probe

-

Reaction vessel

-

Magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel, dissolve 2-bromo-1-(4-nitrophenyl)ethan-1-one (1 equivalent) and urea (1.2 equivalents) in the deep eutectic solvent.

-

Immerse the ultrasonic probe into the reaction mixture.

-

Irradiate the mixture with high-intensity ultrasound (e.g., 20 kHz) at room temperature for 8-10 minutes.

-

After the reaction is complete (monitored by TLC), add water to the reaction mixture to precipitate the product.

-

Collect the solid product by filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 4-(4-nitrophenyl)oxazol-2-amine.

This ultrasound-assisted method has been reported to yield up to 90% of the desired product in a significantly shorter time compared to conventional heating methods (which yield around 69% in 3.5 hours).[3]

Caption: Ultrasound-assisted synthesis of 4-(4-nitrophenyl)oxazol-2-amine.

Biological Activity and Potential Signaling Pathways

-

Antimicrobial Activity: Many oxazole derivatives exhibit potent antibacterial and antifungal properties.[1] For instance, certain sulfone-containing 1,3-oxazole derivatives have shown activity against Gram-positive bacteria.[1]

-

Anticancer Activity: The oxadiazole scaffold, which is structurally related to oxazole, is present in several anticancer agents. Derivatives of 1,3,4-oxadiazole have demonstrated significant cytotoxicity against various cancer cell lines.[4][5] For example, a 4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol derivative showed promising antibacterial and anticancer activities.[4]

-

Antitrypanosomal Activity: A study on 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives, which share the 4-nitrophenyl moiety, revealed potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[6][7]

Given the lack of specific data for this compound, a logical first step in its biological evaluation would be to screen it in a panel of in vitro assays relevant to the activities of its structural analogs.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

To assess the potential anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures the metabolic activity of cells and is widely used to determine the cytotoxic potential of chemical compounds.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

-

Normal human cell line (for selectivity assessment, e.g., MRC-5)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Equipment:

-

Cell culture incubator (37 °C, 5% CO₂)

-

Laminar flow hood

-

Microplate reader

-

Multichannel pipette

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Cell Treatment: After 24 hours, replace the medium with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

Caption: General workflow for an in vitro MTT cytotoxicity assay.

Conclusion

This compound is a heterocyclic compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and materials science. While specific biological data for this compound are currently scarce, the well-established and diverse bioactivities of related oxazole and nitrophenyl derivatives suggest that it warrants exploration as a potential antimicrobial or anticancer agent. The provided synthesis and in vitro screening protocols offer a solid foundation for researchers to begin to unravel the therapeutic potential of this and other novel oxazole derivatives. Further studies are essential to elucidate its specific biological targets and mechanisms of action.

References

- 1. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iajps.com [iajps.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1 H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Nitrophenyl)oxazole: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Nitrophenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical properties, provides experimentally-derived protocols for its synthesis, and explores its potential biological activities based on studies of structurally related compounds. The information is presented to support further research and development of oxazole-based therapeutic agents.

Introduction

Oxazole scaffolds are a prominent feature in numerous biologically active compounds and approved pharmaceuticals. Their unique structural and electronic properties make them valuable pharmacophores in drug design. The introduction of a nitrophenyl group to the oxazole ring, as in this compound, is anticipated to confer distinct biological activities, given the established role of nitroaromatic compounds in medicinal chemistry. This guide synthesizes the available scientific information on this compound and its analogs to provide a foundational resource for researchers.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂O₃ | [1] |

| Molecular Weight | 190.16 g/mol | [1] |

| IUPAC Name | 4-(4-nitrophenyl)-1,3-oxazole | |

| CAS Number | 13382-61-1 | |

| Appearance | Not specified (likely a solid) | |

| Solubility | Expected to be soluble in organic solvents |

Synthesis of this compound Derivatives

Experimental Protocols

Method 1: Thermal Synthesis [2]

-

To a reaction vessel, add 1 equivalent of 4-nitrophenacyl bromide and 1 equivalent of urea.

-

Add a deep eutectic solvent (e.g., choline chloride:urea) to the mixture.

-

Heat the reaction mixture at 65 ± 2 °C with continuous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion (typically 3.5 hours), pour the mixture into crushed ice to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Method 2: Ultrasound-Assisted Synthesis [2]

-

Combine 1 equivalent of 4-nitrophenacyl bromide and 1 equivalent of urea in a reaction vessel with a deep eutectic solvent.

-

Submerge the vessel in an ultrasonic bath at room temperature (35 ± 2 °C).

-

Apply ultrasound irradiation (e.g., 5 s ON, 5 s OFF cycle) for a significantly shorter duration (e.g., 8 minutes).

-

Monitor the reaction by TLC.

-

Work-up the reaction mixture as described in the thermal synthesis protocol.

Synthesis Workflow

References

An In-depth Technical Guide to the Synthesis of 4-(4-Nitrophenyl)oxazole from p-Nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(4-nitrophenyl)oxazole, a valuable building block in medicinal chemistry and materials science. The core of this guide focuses on the Van Leusen oxazole synthesis, a robust and widely adopted method for the formation of the oxazole ring from aldehydes. This document furnishes detailed experimental protocols, quantitative data, and visual diagrams to facilitate the successful replication and optimization of this synthesis.

Introduction

Oxazole scaffolds are prevalent in a vast array of biologically active compounds and functional materials. The this compound moiety, in particular, serves as a key intermediate in the development of various therapeutic agents and organic electronics. The synthesis of this compound is therefore of significant interest to the scientific community. Among the various synthetic strategies, the Van Leusen reaction offers a straightforward and efficient route, utilizing p-nitrobenzaldehyde and tosylmethyl isocyanide (TosMIC) as readily available starting materials.[1][2]

Synthetic Pathway: The Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful chemical reaction that constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[2] The reaction is typically carried out in the presence of a base, such as potassium carbonate or a resin-bound hydroxide, in an alcoholic solvent like methanol.[2][3] The reaction proceeds through a multi-step mechanism involving the deprotonation of TosMIC, nucleophilic attack on the aldehyde, cyclization to an oxazoline intermediate, and subsequent elimination of p-toluenesulfinic acid to yield the aromatic oxazole.[1]

Reaction Scheme

Caption: General scheme of the Van Leusen synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound from p-nitrobenzaldehyde via the Van Leusen reaction. The data is based on a reported procedure by Kulkarni and Ganesan, which employs a resin-bound base to simplify purification.[3]

| Parameter | Value | Reference |

| Reactants | ||

| p-Nitrobenzaldehyde | 1.0 eq | [3] |

| Tosylmethyl isocyanide (TosMIC) | 1.1 eq | [3] |

| Base | ||

| Quaternary ammonium hydroxide ion exchange resin | Catalytic amount | [3] |

| Solvent | 1:1 DME/Methanol | [3] |

| Reaction Conditions | ||

| Temperature | Reflux | [3] |

| Reaction Time | 8 hours | [3] |

| Yield | ||

| Isolated Yield | 84% | [3] |

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound based on the work of Kulkarni and Ganesan.[3]

Materials and Reagents:

-

p-Nitrobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Quaternary ammonium hydroxide ion exchange resin (e.g., Ambersep® 900 Hydroxide)

-

1,2-Dimethoxyethane (DME), anhydrous

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-nitrobenzaldehyde (1.0 eq), tosylmethyl isocyanide (1.1 eq), and the quaternary ammonium hydroxide ion exchange resin (approximately 1.8 g per mmol of aldehyde).

-

Solvent Addition: Add a 1:1 mixture of anhydrous DME and methanol to the flask. The typical solvent volume is around 30 mL per mmol of the aldehyde.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10-30% ethyl acetate in hexanes). The reaction is typically complete within 8 hours.[3]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the ion exchange resin. Wash the resin with methanol (3 x volume of the initial solvent).

-

Solvent Removal: Combine the filtrate and the methanolic washes and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.[3]

Visualizations

Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Van Leusen oxazole synthesis.

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Van Leusen oxazole synthesis provides an effective and high-yielding method for the preparation of this compound from p-nitrobenzaldehyde. The use of a resin-bound base simplifies the purification process, making it an attractive method for both small-scale and parallel synthesis applications. This guide offers the necessary technical details to enable researchers to successfully synthesize this important chemical intermediate.

References

An In-depth Technical Guide to the Basic Characterization of 4-(4-Nitrophenyl)oxazole

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds that feature significantly in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The introduction of a nitrophenyl group can modulate the electronic properties and biological interactions of the oxazole scaffold. This guide provides a detailed overview of the core physicochemical properties, a proposed synthetic route, and the expected spectroscopic characteristics of 4-(4-Nitrophenyl)oxazole.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are predicted based on its chemical structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol |

| Appearance | Pale yellow to yellow solid |

| Melting Point | 160-170 °C |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water. |

| LogP | ~2.5 |

Synthesis

A plausible and efficient method for the synthesis of this compound is the reaction of an α-haloketone with formamide, a well-established route for the formation of 4-substituted oxazoles. The proposed two-step synthesis is outlined below.

Step 1: Synthesis of 2-Bromo-1-(4-nitrophenyl)ethan-1-one (α-Bromo-4-nitroacetophenone)

The synthesis begins with the bromination of 4-nitroacetophenone.

Reaction:

Caption: Synthesis of the α-haloketone precursor.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitroacetophenone (1 equivalent) in glacial acetic acid.

-

Slowly add bromine (1.1 equivalents) to the solution at room temperature with constant stirring.

-

After the addition is complete, heat the reaction mixture to 60-70°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The solid precipitate of 2-bromo-1-(4-nitrophenyl)ethan-1-one is collected by filtration, washed with water until neutral, and dried under vacuum.

-

The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

The synthesized α-bromoketone is then cyclized with formamide to yield the target oxazole.

Reaction:

Caption: Cyclization to form the oxazole ring.

Experimental Protocol:

-

In a round-bottom flask, mix 2-bromo-1-(4-nitrophenyl)ethan-1-one (1 equivalent) with an excess of formamide (5-10 equivalents).

-

Heat the mixture to 120-140°C and maintain it at this temperature for 3-5 hours, with stirring. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and add water to precipitate the product.

-

Collect the solid product by filtration, wash it thoroughly with water, and dry it.

-

Purify the crude this compound by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, followed by recrystallization.

Spectroscopic Characterization

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | d | 2H | Ar-H (ortho to NO₂) |

| ~7.95 | d | 2H | Ar-H (meta to NO₂) |

| ~8.10 | s | 1H | Oxazole H-5 |

| ~7.80 | s | 1H | Oxazole H-2 |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Oxazole C-2 |

| ~148 | Oxazole C-4 |

| ~140 | Oxazole C-5 |

| ~147 | Ar-C (ipso to NO₂) |

| ~135 | Ar-C (ipso to oxazole) |

| ~129 | Ar-CH (meta to NO₂) |

| ~124 | Ar-CH (ortho to NO₂) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (aromatic and oxazole) |

| 1600-1580 | C=C stretching (aromatic) |

| 1530-1510 | Asymmetric NO₂ stretching |

| 1350-1330 | Symmetric NO₂ stretching |

| 1500-1480 | C=N stretching (oxazole) |

| 1100-1000 | C-O-C stretching (oxazole) |

Mass Spectrometry (MS)

| m/z | Assignment |

| 190 | [M]⁺ (Molecular ion) |

| 144 | [M - NO₂]⁺ |

| 116 | [M - NO₂ - CO]⁺ |

| 89 | [C₆H₅N]⁺ |

| 76 | [C₆H₄]⁺ |

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

Caption: General experimental workflow.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the structural motifs present suggest several avenues for investigation.

-

Antimicrobial Activity: Many nitroaromatic compounds and oxazole derivatives exhibit antimicrobial properties. The nitro group can be reduced by microbial nitroreductases to form cytotoxic radical species.

-

Anticancer Activity: The oxazole ring is a scaffold in several anticancer agents. The planar aromatic structure of this compound could allow it to intercalate with DNA or interact with protein active sites.

-

Enzyme Inhibition: The electron-withdrawing nature of the nitrophenyl group may facilitate interactions with various enzymes, making it a candidate for screening against targets such as kinases or proteases.

Further research would be required to elucidate any specific biological activities and the signaling pathways that this compound might modulate. A general representation of a hypothetical signaling pathway that could be investigated is shown below.

A Technical Overview of 4-(4-Nitrophenyl)oxazole and its Analogs for Drug Discovery Professionals

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Its unique electronic and structural properties facilitate diverse interactions with biological targets, making it a privileged structure in drug design. This technical guide provides a detailed overview of 4-(4-Nitrophenyl)oxazole, including its structural formula and IUPAC name. Due to the limited specific data on this particular isomer, this document also explores the synthesis and biological activities of closely related nitrophenyl-oxazole and nitrophenyl-triazole derivatives to provide a broader context for researchers and scientists in the field of drug development.

Structural Formula and IUPAC Name

The compound of interest is this compound, a heterocyclic molecule containing an oxazole ring substituted at the 4-position with a 4-nitrophenyl group.

-

Structural Formula:

-

IUPAC Name: 4-(4-nitrophenyl)-1,3-oxazole[1]

-

Molecular Formula: C₉H₆N₂O₃[1]

-

CAS Number: 13382-61-1[1]

For clarity, it is important to distinguish this isomer from its structural relatives, such as 2-(4-nitrophenyl)-1,3-oxazole and 5-(4-nitrophenyl)-1,3-oxazole, which may exhibit different chemical and biological properties.[2][3]

Synthesis of a Structurally Related Analog: 4-(4-nitrophenyl)-1,3-oxazol-2-amine

Experimental Protocol: Ultrasound-Assisted Synthesis [4]

This method describes the reaction of a phenacyl bromide derivative with urea in a deep eutectic solvent (DES) under ultrasonication.

-

Materials:

-

2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq)

-

Urea (1.0 eq)

-

Deep Eutectic Solvent (e.g., choline chloride:urea, 7.0 g)

-

Dichloromethane (DCM)

-

-

Procedure:

-

A mixture of 2-bromo-1-(4-nitrophenyl)ethanone and urea is added to the deep eutectic solvent in a jacketed reactor.

-

The mixture is initially stirred to ensure proper mixing of the substrates.

-

The reaction mixture is then subjected to sonication using an ultrasonic horn (e.g., 22 kHz frequency) at 40% amplitude with a 5-second ON and 5-second OFF cycle.

-

The temperature of the process is maintained at 35 ± 2 °C by circulating water through the reactor jacket.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion (typically within 8 minutes), the reaction mass is extracted with dichloromethane.

-

The DCM layer is collected and subjected to evaporation under reduced pressure to yield the final product, 4-(4-nitrophenyl)-1,3-oxazol-2-amine.

-

-

Results:

-

This ultrasound-assisted method has been reported to achieve a yield of 90% in 8 minutes. In contrast, the thermal method (65 ± 2 °C) resulted in a 69% yield after 3.5 hours.[4]

-

The following diagram illustrates the general workflow for the synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine.

Caption: Workflow for the ultrasound-assisted synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine.

Biological Activities of Related Nitrophenyl-Heterocyclic Compounds

While specific biological data for this compound is scarce, the broader class of oxazole derivatives is known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[6][7] The introduction of a nitrophenyl group can significantly influence the biological profile of a heterocyclic compound.

Antitrypanosomal Activity of Nitrophenyl-Triazole Analogs

Research into compounds for Chagas disease has identified derivatives of 4-(4-nitrophenyl)-1H-1,2,3-triazole as potent antitrypanosomal agents. Although this is a triazole and not an oxazole, the data suggests that the 4-nitrophenyl moiety is a key pharmacophore for this activity.[8][9]

| Compound | Target Organism | Activity Metric | Value (µM) |

| 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative (hit 1) | Trypanosoma cruzi | IC₅₀ | 7 |

| Benznidazole (standard drug) | Trypanosoma cruzi | IC₅₀ | 34 |

| Galactopyranosyl 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative (16) | Trypanosoma cruzi | IC₅₀ | 6 ± 1 |

| Analog 16 (intracellular amastigotes in LLC-MK2 cells) | Trypanosoma cruzi | IC₅₀ | 0.16 ± 0.02 |

| Analog 16 (intracellular amastigotes in C2C12 cells) | Trypanosoma cruzi | IC₅₀ | 0.13 ± 0.01 |

Table 1: Antitrypanosomal Activity of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives. [8][9]

Antibacterial Activity of Nitrophenyl-Oxadiazole Analogs

Studies on S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol have demonstrated their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.[10] This highlights the potential of the nitrophenyl-oxadiazole scaffold in developing new antimicrobial agents.

| Bacterial Strain | Activity of Derivatives |

| Bacillus subtilis | Several S-substituted derivatives showed activity. |

| Staphylococcus aureus | Many of the synthesized compounds exhibited significant activity. |

| Shigella sonnei | Screened for activity. |

| Escherichia coli | Most compounds showed significant activity relative to standard drugs. |

| Pseudomonas aeruginosa | Screened for activity. |

| Salmonella typhi | Screened for activity. |

Table 2: Antibacterial Screening of 5-(3-Nitrophenyl)-1,3,4-oxadiazole Derivatives. [10]

Conclusion

This compound is a well-defined chemical entity for which a wealth of specific biological and pharmacological data is not yet available in the public domain. However, the broader families of oxazole, oxadiazole, and triazole derivatives bearing a nitrophenyl substituent have shown significant promise in various therapeutic areas, including as antitrypanosomal and antibacterial agents. The provided synthesis protocol for a closely related amino-oxazole derivative offers a practical starting point for researchers interested in synthesizing and exploring the properties of this class of compounds. Further investigation into the biological activities of this compound is warranted to determine its potential as a lead compound in drug discovery.

References

- 1. echemi.com [echemi.com]

- 2. 2-(4-Nitrophenyl)oxazole | C9H6N2O3 | CID 10976276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-(4-NITROPHENYL)-1,3-OXAZOLE | 1014-23-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparative material study and synthesis of 4-(4-nitrophenyl)oxazol-2-amine via sonochemical and thermal method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 4-(4-Nitrophenyl)oxazole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(4-nitrophenyl)oxazole, a key consideration for its application in research and development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility characteristics, predicted behavior based on structural analogs, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is a heterocyclic compound featuring an oxazole ring substituted with a nitrophenyl group. The presence of the polar nitro group and the aromatic rings influences its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is crucial for a range of applications, including reaction chemistry, formulation development, and biological screening assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties provide insights into its expected solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₃ | ChemScene |

| Molecular Weight | 190.16 g/mol | ChemScene |

| LogP (Predicted) | 2.2498 | ChemScene |

| Topological Polar Surface Area (TPSA) | 69.17 Ų | ChemScene |

The predicted LogP value of 2.2498 suggests that this compound is moderately lipophilic, indicating a preference for organic solvents over water. The relatively high TPSA further suggests that polar organic solvents may be effective in dissolving the compound.

Qualitative Solubility Profile

The following table provides a qualitative summary of the expected solubility of this compound.

| Solvent | Predicted Solubility | Rationale |

| Water | Low to Insoluble | The hydrophobic nature of the phenyl and oxazole rings outweighs the polarity of the nitro group. |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding and dipole-dipole interactions. |

| Ethanol | Soluble | Similar to methanol, its polarity and ability to form hydrogen bonds facilitate dissolution. |

| Acetone | Soluble | A polar aprotic solvent with a significant dipole moment, effective at solvating polar solutes. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds. |

| Dichloromethane (DCM) | Moderately Soluble | A less polar solvent, but can still dissolve moderately polar compounds. |

| Hexane | Low to Insoluble | A nonpolar solvent, unlikely to effectively dissolve the polar this compound. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The equilibrium solubility method is a widely accepted approach.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade): Methanol, Ethanol, Acetone, DMSO, etc.

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to pellet any remaining solid particles.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

-

-

Quantification:

-

Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of a 4-(nitrophenyl)-substituted oxazole derivative, which provides context for the compound's origin in a research setting.

The Advent of Nitrophenyl-Substituted Oxazoles: A Technical Deep Dive into Their Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have made it a privileged scaffold in a vast array of biologically active compounds. Among the myriad of substituted oxazoles, the nitrophenyl-substituted variants have garnered significant attention due to their diverse pharmacological activities, ranging from antimicrobial to anticancer properties. This technical guide provides a comprehensive overview of the discovery, historical synthetic routes, modern synthetic methodologies, and biological implications of nitrophenyl-substituted oxazoles, tailored for researchers and professionals in the field of drug discovery and development.

Historical Perspective: The Dawn of Oxazole Synthesis

The journey into the world of oxazoles began in the late 19th and early 20th centuries with the pioneering work of chemists who laid the foundational principles of heterocyclic synthesis. While the exact first synthesis of a nitrophenyl-substituted oxazole is not definitively documented in a single seminal publication, its emergence is intrinsically linked to the development of two cornerstone reactions: the Robinson-Gabriel synthesis and the Van Leusen reaction.

The Robinson-Gabriel synthesis , first described independently by Sir Robert Robinson and Siegmund Gabriel in the early 1900s, provided a robust method for the formation of the oxazole ring through the cyclodehydration of α-acylamino ketones.[1] This reaction opened the door for the synthesis of a wide variety of substituted oxazoles, and it is highly probable that early explorations into the substrate scope of this reaction included nitrophenyl derivatives, given the prevalence of nitroaromatic compounds in synthetic chemistry at the time.

Decades later, the Van Leusen reaction , introduced in 1972, offered an alternative and highly efficient route to 5-substituted oxazoles.[2] This method, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent, provided a powerful tool for the construction of the oxazole core from aldehydes.[2] The reaction's tolerance for a wide range of functional groups, including those with electron-withdrawing substituents like the nitro group, made it a valuable addition to the synthetic chemist's arsenal for preparing nitrophenyl-substituted oxazoles.[2]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of nitrophenyl-substituted oxazoles primarily relies on the strategic application of the Robinson-Gabriel and Van Leusen reactions. The choice of method is often dictated by the desired substitution pattern on the oxazole ring.

Robinson-Gabriel Synthesis of 2-(4-Nitrophenyl)oxazole

This method is particularly well-suited for the synthesis of 2-substituted oxazoles. The general approach involves the acylation of an α-amino ketone with a nitro-substituted benzoyl chloride, followed by acid-catalyzed cyclodehydration.

Experimental Protocol:

Step 1: Synthesis of 2-((4-nitrobenzoyl)amino)acetophenone

-

To a solution of 2-aminoacetophenone (1 equivalent) in a suitable solvent such as dichloromethane or pyridine, add 4-nitrobenzoyl chloride (1.1 equivalents) dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield the α-acylamino ketone.

Step 2: Cyclodehydration to form 2-(4-Nitrophenyl)oxazole

-

The purified 2-((4-nitrobenzoyl)amino)acetophenone is treated with a dehydrating agent. Concentrated sulfuric acid is traditionally used, but other reagents such as phosphorus pentoxide, polyphosphoric acid, or Burgess reagent can also be employed.[3][4]

-

The reaction mixture is heated to promote cyclization and dehydration.

-

After the reaction is complete, the mixture is carefully poured onto ice and neutralized with a base (e.g., sodium bicarbonate).

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification by column chromatography or recrystallization affords the desired 2-(4-nitrophenyl)oxazole.

Van Leusen Synthesis of 5-(4-Nitrophenyl)oxazole

The Van Leusen reaction provides a direct route to 5-substituted oxazoles from aldehydes. The reaction of 4-nitrobenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base yields the desired product.

Experimental Protocol:

-

To a stirred solution of 4-nitrobenzaldehyde (1 equivalent) and tosylmethyl isocyanide (1.1 equivalents) in a suitable solvent like methanol or a mixture of DME and methanol, add a base such as potassium carbonate (2 equivalents).[2]

-

The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford 5-(4-nitrophenyl)oxazole.

Biological Activities and Therapeutic Potential

While extensive research has been conducted on the broader class of oxazole derivatives, specific and detailed investigations into the biological activities of simple nitrophenyl-substituted oxazoles are still emerging. However, the available data, along with studies on structurally related compounds, suggest significant therapeutic potential, particularly in the realm of anticancer and antimicrobial applications.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of various oxazole-containing compounds.[5][6] The nitrophenyl moiety, a common pharmacophore in many bioactive molecules, is known to contribute to cytotoxic effects against cancer cells. While specific IC50 values for simple nitrophenyl-substituted oxazoles are not widely reported in comprehensive tables, related structures have shown promising activity. For instance, a series of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol derivatives exhibited significant antibacterial activity.[7] The anticancer potential of oxazole derivatives is often attributed to their ability to interact with various cellular targets, including enzymes and signaling pathways involved in cell proliferation and survival.[8]

Table 1: Cytotoxicity of Structurally Related Azole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Methyl-4-nitroimidazole derivative (4c) | HepG2 | <50 | [5] |

| 4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivative | Aromatase Inhibition | 9.02 (nM) | [9] |

| 4-(4-Nitrophenyl)-1H-1,2,3-triazole derivative (16) | T. cruzi trypomastigotes | 6 | [10] |

*Note: Data for nitrophenyl-substituted oxazoles is limited; this table presents data for structurally similar compounds to indicate potential activity.

Mechanism of Action and Signaling Pathways

The precise mechanisms of action for nitrophenyl-substituted oxazoles are still under investigation. However, based on the broader class of oxazole and nitroaromatic compounds, several potential pathways can be hypothesized.

-

Enzyme Inhibition: Oxazole derivatives have been shown to inhibit various enzymes crucial for cancer cell survival, such as kinases and topoisomerases.[1] The nitro group can enhance the electrophilicity of the molecule, potentially facilitating covalent interactions with target proteins.

-

Induction of Oxidative Stress: Nitroaromatic compounds can undergo metabolic reduction to form reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.

-

DNA Interaction: The planar aromatic structure of the oxazole ring, coupled with the electron-withdrawing nature of the nitro group, may allow for intercalation into DNA, disrupting replication and transcription processes.

Conclusion and Future Directions

The discovery and development of nitrophenyl-substituted oxazoles are a testament to the enduring power of fundamental synthetic reactions in medicinal chemistry. The Robinson-Gabriel and Van Leusen syntheses continue to be invaluable tools for accessing this important class of compounds. While the full therapeutic potential of simple nitrophenyl-substituted oxazoles is still being elucidated, the existing body of research on related structures strongly suggests a promising future in the development of novel anticancer and antimicrobial agents.

Future research should focus on a more systematic evaluation of the biological activities of a diverse library of nitrophenyl-substituted oxazoles. This includes comprehensive screening against a panel of cancer cell lines to generate robust quantitative data, as well as detailed mechanistic studies to identify specific cellular targets and signaling pathways. Such efforts will be crucial in unlocking the full therapeutic potential of this fascinating and versatile class of heterocyclic compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]

- 6. Oxazole-Based Compounds As Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and aromatase inhibitory evaluation of 4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of Oxazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique structural features and ability to engage in diverse non-covalent interactions have made it a privileged structure in the design of novel therapeutic agents.[1] Oxazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of new treatments for a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.[2][3] This technical guide provides a comprehensive overview of the significant biological activities of oxazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and representative synthetic methods are provided to facilitate further research and development in this dynamic field.

Anticancer Activity: Targeting Key Oncogenic Pathways

Oxazole derivatives have emerged as a potent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines, including those with multi-drug resistance.[4] Their mechanisms of action are multifaceted, often involving the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.[4]

Mechanism of Action: Dual-pronged Attack on Cancer Cells

Two of the most well-documented anticancer mechanisms of oxazole derivatives involve the inhibition of the STAT3 signaling pathway and the disruption of microtubule polymerization.

Inhibition of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis.[5] Certain oxazole-based compounds have been identified as potent STAT3 inhibitors.[5] These molecules can disrupt the dimerization of activated STAT3, preventing its translocation to the nucleus and subsequent transcription of target genes involved in tumorigenesis.[5] This leads to the suppression of tumor growth and the induction of apoptosis.[5]

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Robinson-Gabriel Synthesis: A Technical Guide to Oxazole Construction

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. The Robinson-Gabriel synthesis, a classic and enduring method for the construction of this vital ring system, offers a direct route to substituted oxazoles from readily available starting materials. This technical guide provides an in-depth exploration of the Robinson-Gabriel synthesis, encompassing its core mechanism, modern variations, detailed experimental protocols, and a summary of relevant quantitative data to inform reaction optimization.

Core Principles: Mechanism of the Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is fundamentally a cyclodehydration reaction of an α-acylamino ketone.[1][2][3] The reaction is typically promoted by a strong acid, which acts as a catalyst. The accepted mechanism proceeds through the following key steps:

-

Protonation of the Ketone: The reaction is initiated by the protonation of the carbonyl oxygen of the ketone moiety by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.[4]

-

Intramolecular Cyclization: The nucleophilic oxygen of the amide carbonyl then attacks the activated ketone carbonyl, leading to the formation of a five-membered cyclichemiaminal intermediate.[4]

-

Dehydration: Under the acidic conditions, the hydroxyl group of the intermediate is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation results in the formation of the aromatic oxazole ring.[4]

Data Presentation: Cyclodehydrating Agents and Reaction Conditions

A variety of dehydrating agents can be employed in the Robinson-Gabriel synthesis, each with its own advantages and disadvantages. The choice of reagent can significantly impact the reaction yield and substrate scope.[5]

| Cyclodehydrating Agent | Typical Solvent(s) | Typical Temperature | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) | Acetic Anhydride, Neat | 90-160°C | Readily available, inexpensive. | Harsh conditions, potential for charring and side reactions.[1][6] |

| Phosphorus Pentoxide (P₂O₅) | Toluene, Xylene | Reflux | Powerful dehydrating agent. | Heterogeneous, can be difficult to work with.[2] |

| Phosphoryl Chloride (POCl₃) | DMF, Pyridine | 90-110°C | Effective for many substrates. | Can lead to chlorinated byproducts, difficult workup.[1] |

| Polyphosphoric Acid (PPA) | Neat | 100-160°C | Often gives higher yields than H₂SO₄. | High viscosity, difficult to stir, challenging workup.[1] |

| Trifluoroacetic Anhydride (TFAA) | THF, Dioxane | Room Temp to Reflux | Mild conditions, suitable for solid-phase synthesis.[1] | Expensive, can be too reactive for some substrates. |

| Dess-Martin Periodinane (DMP) then PPh₃/I₂ | CH₂Cl₂, CH₃CN | Room Temperature | Very mild, high functional group tolerance.[1] | Two-step process, expensive reagents. |

| Burgess Reagent | THF, Benzene | 50-80°C (often under microwave) | Mild, neutral conditions, clean conversions. | Expensive, moisture-sensitive.[1] |

Substrate Scope and Yields in a Tandem Ugi/Robinson-Gabriel Synthesis

A modern and efficient approach to synthesizing 2,4,5-trisubstituted oxazoles involves a tandem Ugi multicomponent reaction followed by a Robinson-Gabriel cyclization.[7] This one-pot strategy allows for the rapid generation of molecular diversity.

| R¹ (in Carboxylic Acid) | R² (in Isonitrile) | Product | Ugi Yield (%) | Deprotection/Cyclization Yield (%) |

| 4-Trifluoromethylphenyl | n-Butyl | 9 | 57 | 72 |

| 4-Trifluoromethylphenyl | Cyclopentyl | 10 | 62 | 75 |

| 4-Trifluoromethylphenyl | Cyclohexyl | 11 | 65 | 78 |

| 4-Trifluoromethylphenyl | n-Pentyl | 12 | 55 | 70 |

| 4-Trifluoromethylphenyl | Benzyl | 13 | 68 | 80 |

| 4-Methoxyphenyl | n-Butyl | 14 | 60 | 73 |

| 4-Methoxyphenyl | Cyclopentyl | 15 | 64 | 76 |

| 4-Methoxyphenyl | Cyclohexyl | 16 | 67 | 79 |

| 4-Methoxyphenyl | n-Pentyl | 17 | 58 | 71 |

| 4-Methoxyphenyl | Benzyl | 18 | 70 | 82 |

| 3,4-Dimethoxyphenyl | n-Butyl | 19 | 59 | 74 |

| 3,4-Dimethoxyphenyl | Benzyl | 20 | 72 | 85 |

| Phenylacetyl | n-Butyl | 21 | 56 | 68 |

Data adapted from a study on Ugi/Robinson-Gabriel reactions.[7]

Experimental Protocols

The following are detailed methodologies for key variations of the Robinson-Gabriel synthesis.

Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid

This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.[1]

Preparation:

-

To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

Reaction:

-

After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

Workup:

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

Purification:

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 2: Mild Synthesis via Dess-Martin Oxidation and Cyclodehydration

This two-step, one-pot procedure is suitable for substrates with sensitive functional groups.[1]

Preparation:

-

Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

Reaction:

-

Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature.

-

Stir the mixture for 1-3 hours until TLC analysis indicates complete conversion to the intermediate β-keto amide.

-

Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).

-

Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.

Workup & Purification:

-

Quench the reaction with saturated aqueous Na₂S₂O₃.

-

Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by silica gel chromatography to yield the desired oxazole.

Protocol 3: One-Pot Ugi/Robinson-Gabriel Synthesis of 2,4,5-Trisubstituted Oxazoles

This protocol outlines a modern, efficient synthesis of highly substituted oxazoles.[7][8]

Ugi Reaction:

-

To a solution of 2,4-dimethoxybenzylamine (1.0 equiv) in methanol, add the corresponding carboxylic acid (1.0 equiv), arylglyoxal (1.0 equiv), and isonitrile (1.0 equiv).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Remove the solvent under reduced pressure to obtain the crude Ugi product.

Robinson-Gabriel Cyclization:

-

Treat the crude Ugi product with concentrated sulfuric acid at 60 °C for 2 hours.[7]

-

Carefully quench the reaction with ice water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 2,4,5-trisubstituted oxazole.

Conclusion

The Robinson-Gabriel synthesis remains a highly relevant and versatile tool for the construction of oxazoles. While the classic conditions can be harsh, modern modifications have expanded the substrate scope and improved functional group tolerance. For researchers in drug discovery and development, a thorough understanding of the various protocols and the factors influencing reaction outcomes is crucial for the efficient synthesis of novel oxazole-containing compounds. This guide provides a foundational understanding and practical protocols to aid in the successful application of this important named reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. firsthope.co.in [firsthope.co.in]

- 3. synarchive.com [synarchive.com]

- 4. youtube.com [youtube.com]

- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Theoretical Insights into the Electronic Landscape of 4-(4-Nitrophenyl)oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-oxazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The electronic properties of these heterocyclic compounds are fundamental to their reactivity, stability, and interactions with biological targets. This technical guide provides an in-depth exploration of the theoretical studies on the electronic properties of a specific derivative, 4-(4-Nitrophenyl)oxazole. By employing quantum mechanical calculations, primarily Density Functional Theory (DFT), we can elucidate the electronic structure, frontier molecular orbitals, and reactivity of this compound, offering valuable insights for drug design and development.

Core Concepts in Theoretical Analysis

Theoretical studies of organic molecules like this compound heavily rely on computational methods to predict their electronic behavior. Key concepts in this analysis include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO energy level relates to its electron-donating ability, while the LUMO energy level indicates its electron-accepting propensity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions and reaction sites.

-

Global Reactivity Descriptors: Parameters such as chemical hardness, chemical potential, and electrophilicity index are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity and stability.

Computational Methodologies

The theoretical investigation of this compound's electronic properties typically involves a systematic computational workflow.

Experimental Protocol: Density Functional Theory (DFT) Calculation

-

Molecular Structure Creation: The two-dimensional structure of this compound is drawn using a molecular editor and converted into a three-dimensional model.

-

Geometry Optimization: The initial 3D structure undergoes geometry optimization to find its most stable conformation (lowest energy state). This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p).[1] This level of theory provides a reliable balance between accuracy and computational expense for organic molecules.[1]

-

Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.[1]

-

Electronic Property Calculation: With the optimized geometry, single-point energy calculations are carried out to determine the key electronic properties. These include the energies of the HOMO and LUMO, the molecular electrostatic potential, and Mulliken population analysis for charge distribution.[1]

-

Data Analysis: The output files from the computational software (e.g., Gaussian) are analyzed to extract the quantitative data and to visualize the molecular orbitals and the MEP map.[1]

Electronic Properties of this compound

While specific experimental or theoretical studies solely focused on this compound are not extensively documented in publicly available literature, we can infer its electronic properties based on studies of structurally similar oxazole and nitrophenyl derivatives.

Frontier Molecular Orbitals and Reactivity Descriptors

The electronic properties of this compound are significantly influenced by the electron-withdrawing nitro group (-NO2) and the π-conjugated system of the phenyl and oxazole rings.

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | ~ -6.5 to -7.5 | The energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons. A lower value suggests a lower tendency for electron donation. |

| LUMO Energy | ~ -2.5 to -3.5 | The energy of the lowest unoccupied molecular orbital, reflecting the molecule's ability to accept electrons. A lower value indicates a higher propensity for electron acceptance. |

| HOMO-LUMO Energy Gap (ΔE) | ~ 3.5 to 4.5 | The difference between the HOMO and LUMO energies, which is a key indicator of molecular stability and reactivity. A larger gap implies greater stability. |

Note: These values are estimations based on DFT calculations for similar aromatic and heterocyclic compounds.

The presence of the nitro group is expected to lower both the HOMO and LUMO energy levels, with a more pronounced effect on the LUMO, leading to a reduced HOMO-LUMO gap compared to unsubstituted phenyl-oxazole. This reduction in the energy gap suggests that this compound is likely to be more reactive than its non-nitrated counterpart.

Molecular Electrostatic Potential (MEP)

The MEP map of this compound would likely reveal the following features:

-

Negative Potential (Red/Yellow): The oxygen atoms of the nitro group and the nitrogen and oxygen atoms of the oxazole ring are expected to be regions of high electron density, making them susceptible to electrophilic attack and favorable for hydrogen bond formation.

-

Positive Potential (Blue): The hydrogen atoms of the phenyl and oxazole rings, as well as the region around the nitro group's nitrogen atom, would exhibit a positive electrostatic potential, indicating these as sites for nucleophilic attack.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, provide a powerful framework for understanding the electronic properties of this compound. The analysis of its frontier molecular orbitals, HOMO-LUMO energy gap, and molecular electrostatic potential offers crucial insights into its stability, reactivity, and potential intermolecular interactions. These computational approaches are invaluable in the rational design of novel oxazole-based therapeutic agents, enabling researchers to predict and modulate the electronic characteristics of molecules to optimize their biological activity and pharmacokinetic profiles. The methodologies and conceptual frameworks presented in this guide serve as a foundation for further computational and experimental investigations into this important class of heterocyclic compounds.

References

The Oxazole Ring: A Technical Guide to its Fundamental Reactions

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry and drug development.[1] Its derivatives are found in a wide array of natural products and pharmacologically active compounds, exhibiting a broad spectrum of biological activities.[2] A thorough understanding of the fundamental reactions of the oxazole ring is therefore crucial for its effective utilization in the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the core reactions of the oxazole ring, complete with quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.

Electrophilic Aromatic Substitution

Electrophilic substitution on the oxazole ring is generally challenging due to the electron-withdrawing nature of the heteroatoms, which deactivates the ring towards electrophilic attack. However, the reaction is possible, particularly with the presence of electron-donating groups on the ring. The substitution typically occurs at the C5 position, which is the most electron-rich carbon atom.[1]

A key example of electrophilic substitution on an activated oxazole ring is the Vilsmeier-Haack formylation. This reaction introduces a formyl group (-CHO) onto the ring, a versatile handle for further synthetic transformations.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electrophilic iminium species then attacks the electron-rich C5 position of the oxazole.

General Reaction Scheme:

Quantitative Data for Vilsmeier-Haack Formylation of Oxazoles:

| Oxazole Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,5-Diphenyloxazole | POCl₃, DMF | 100 | 3 | 85 | [3] |

| 2-Methyl-5-phenyloxazole | POCl₃, DMF | 90-100 | 2 | 78 | [3] |

Experimental Protocol: Vilsmeier-Haack Formylation of 2,5-Diphenyloxazole

Materials:

-

2,5-Diphenyloxazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium acetate

-

Ice

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2,5-diphenyloxazole (1.0 eq) in DMF (10 mL) at 0 °C, slowly add phosphorus oxychloride (1.5 eq).

-

Allow the reaction mixture to warm to room temperature and then heat to 100 °C for 3 hours.

-

Cool the mixture to room temperature and pour it onto a mixture of ice and a saturated solution of sodium acetate.

-

Stir the mixture for 30 minutes, then extract with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,5-diphenyl-4-formyloxazole.[3]

Logical Relationship Diagram for Vilsmeier-Haack Formylation:

References

Methodological & Application

Application Notes & Protocols for Ultrasound-Assisted Synthesis of 4-(4-Nitrophenyl)oxazole Derivatives

Introduction

Oxazoles are a significant class of heterocyclic compounds that form the foundational structure of numerous pharmaceuticals, natural products, and functional materials. Traditional synthetic routes towards oxazoles often necessitate harsh reaction conditions, extended reaction times, and the use of hazardous reagents. Ultrasound-assisted synthesis has emerged as a potent green chemistry tool, offering substantial benefits such as markedly reduced reaction times, enhanced yields, and milder reaction conditions.[1] The chemical effects of ultrasound, known as sonochemistry, are principally ascribed to acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid. This phenomenon generates localized "hot spots" with exceptionally high temperatures and pressures, leading to a significant acceleration of reaction rates.[1][2]

These application notes provide a detailed protocol for the efficient, ultrasound-assisted synthesis of 2-amino-4-(4-nitrophenyl)-1,3-oxazole, a key intermediate for various applications in medicinal chemistry and materials science. The presented method offers a significant improvement over conventional heating methods, providing higher yields in a fraction of the time.[3]

Advantages of the Ultrasound-Assisted Method

The application of ultrasound in the synthesis of oxazole derivatives presents several advantages over traditional methods:

-

Accelerated Reaction Rates: Dramatically shorter reaction times, often reducing processes from hours to minutes.[3][4]

-

Increased Yields: Higher product yields are frequently achieved compared to conventional heating methods.[3][5][6]

-

Milder Conditions: Reactions can often be conducted at lower temperatures, preserving thermally sensitive functional groups.

-

Energy Efficiency: Ultrasound can be more energy-efficient than prolonged heating.

-

Green Chemistry: The use of deep eutectic solvents (DES) as a reaction medium further enhances the eco-friendly nature of the synthesis.

Experimental Protocols

Protocol: Ultrasound-Assisted Synthesis of 2-amino-4-(4-nitrophenyl)-1,3-oxazole

This protocol details the synthesis of 2-amino-4-(4-nitrophenyl)-1,3-oxazole from 2-bromo-1-(4-nitrophenyl)ethan-1-one and urea using a deep eutectic solvent under ultrasound irradiation.[1][3]

Materials:

-

2-bromo-1-(4-nitrophenyl)ethan-1-one

-

Urea

-

Choline chloride

-

Distilled water

-

Ethanol

-

Ultrasonic bath (frequency: 35 kHz, power: 300 W)

-

25 mL round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Deep Eutectic Solvent (DES) Preparation:

-

Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio.

-

Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.[1]

-

-

Reactant Preparation:

-

In a 25 mL round-bottom flask, add 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 mmol, 244 mg) and urea (1.2 mmol, 72 mg).[1]

-

-

Solvent Addition:

-

Add the prepared choline chloride:urea (1:2) DES (3 mL) to the flask.[1]

-

-

Sonication:

-

Work-up and Isolation:

-

Upon completion of the reaction, add distilled water (10 mL) to the reaction mixture.

-

The product will precipitate out of the solution.[1]

-

Collect the solid product by filtration.

-

-

Purification:

-

Wash the collected solid with cold ethanol.

-

The crude product can be recrystallized from an ethanol/water mixture to yield the pure 2-amino-4-(4-nitrophenyl)-1,3-oxazole.[1]

-

Dry the purified product under vacuum.

-

Data Presentation

The following table summarizes the quantitative data for the ultrasound-assisted synthesis of 2-amino-4-(4-nitrophenyl)-1,3-oxazole, comparing it with the conventional thermal method.

| Method | Solvent | Temperature | Time | Yield | Reference |

| Ultrasound-Assisted | Choline chloride:urea (1:2) DES | Room Temperature | 8 minutes | 90% | [3] |

| Conventional Thermal | Choline chloride:urea (1:2) DES | Not Specified | 3.5 hours | 69% | [3] |

Visualization

Experimental Workflow Diagram

Caption: Workflow for the ultrasound-assisted synthesis of 2-amino-4-(4-nitrophenyl)-1,3-oxazole.

References

- 1. benchchem.com [benchchem.com]

- 2. ijsssr.com [ijsssr.com]

- 3. researchgate.net [researchgate.net]

- 4. Ultrasound-assisted synthesis of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: 4-(4-Nitrophenyl)oxazole as a Fluorescent Probe in Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a guideline for the potential use of 4-(4-Nitrophenyl)oxazole as a fluorescent probe in cell imaging. At the time of publication, specific experimental data on the photophysical properties and cytotoxicity of this compound for cell imaging applications are not extensively available in the peer-reviewed literature. The quantitative data presented herein are hypothetical and are intended to serve as a template for researchers to populate with their own experimental findings.

Introduction